Cytochrome P450 & Glutathione Reductase Inhibition
5-Nitropyrimidine-4,6(1H,5H)-dione (referenced as 4,6-Dihydroxy-5-nitropyrimidine) has been shown to inhibit cytochrome P450 and glutathione reductase . This is a functional differentiation from non-nitrated pyrimidinediones which lack the electrophilic nitro group necessary for this mechanism-based inhibition. Quantitative inhibition data (IC₅₀ or % inhibition) for this compound against purified enzymes is not provided in the available literature. The evidence is class-level inference based on the known requirement of the nitro group for inhibitory activity against these detoxification enzymes.
May support drug metabolism research context
Quantitative IC₅₀ data not available; requires assay-specific validation
| Evidence Dimension | Enzyme inhibition |
|---|---|
| Target Compound Data | Demonstrated inhibitor of cytochrome P450 and glutathione reductase |
| Comparator Or Baseline | Non-nitrated pyrimidine-4,6-dione: no reported inhibition of these enzymes |
| Quantified Difference | Quantitative IC₅₀ data not available |
| Conditions | Rat liver microsomes (inferred from reference ) |
Why This Matters
For researchers studying drug metabolism or designing prodrugs, the enzyme inhibitory potential of this compound is a key differentiator that may influence experimental outcomes or safety profiles, whereas non-nitrated analogs would not provide this functionality.
